3-AQC

Kinase inhibition CK2 Medicinal chemistry

3-Aminoquinoline-2-carboxylic acid (3-AQC) is a non-interchangeable heterocyclic building block. Its precise 3-amino-2-carboxy quinoline geometry is essential for validated CK2 (IC50 0.27 µM) and KAT II (IC50 4.3 µM) inhibition. Unlike other regioisomers, this specific substitution pattern enables critical target binding. Ideal for CNS-focused medicinal chemistry (MW 188.18, TPSA 76.2 Ų) and structure-based drug design, supported by co-crystal structural data. Procure this defined scaffold for reproducible SAR studies and targeted library synthesis.

Molecular Formula C20H21N5O4
Molecular Weight 395.4 g/mol
Cat. No. B10768446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-AQC
Molecular FormulaC20H21N5O4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyUHLVYEOCPBNJNA-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminoquinoline-2-carboxylic Acid (3-AQC): Core Scaffold for CK2 and KAT Inhibition


3-Aminoquinoline-2-carboxylic acid (3-AQC, CAS 887245-74-1) is a heterocyclic building block featuring a quinoline core with an amino group at the 3-position and a carboxylic acid at the 2-position . This specific substitution pattern distinguishes it from other aminoquinoline carboxylic acids and positions it as a versatile scaffold in medicinal chemistry. 3-AQC has been investigated as an inhibitor of protein kinase CK2 and kynurenine aminotransferases (KATs), making it a key starting material for developing research tools targeting these therapeutically relevant enzymes [1].

Why 3-AQC Cannot Be Replaced by Generic Quinoline Carboxylic Acids in Enzyme Inhibition Research


The substitution pattern of 3-AQC is critical for its biological activity. The 3-amino-2-carboxy configuration is essential for forming key interactions within the active sites of enzymes like protein kinase CK2, as established through molecular docking and biochemical testing [1]. The position of the amino and carboxylic acid groups on the quinoline ring dictates the molecule's ability to engage with specific binding pockets. Simply substituting with other regioisomers, such as 2-aminoquinoline-3-carboxylic acid (CAS 31407-29-1), results in a completely different spatial arrangement of hydrogen bond donors and acceptors, altering or abolishing target engagement [2]. This structural specificity means that 3-AQC is not interchangeable with other commercially available quinoline carboxylic acids for applications where its precise geometry is required for molecular recognition [2].

Quantitative Evidence for Selecting 3-AQC over Close Analogs and Alternatives


3-AQC as a CK2 Inhibitor: Comparable Potency to a Potent Hit in a Defined Series

3-AQC itself demonstrates inhibitory activity against protein kinase CK2. In a study evaluating a series of 3-carboxyquinoline derivatives, 3-AQC exhibited an IC50 value of 0.27 µM, positioning it as a moderately potent starting point for further optimization [1]. While less potent than the most optimized compounds in the same study (which achieved nanomolar IC50 values), its activity is comparable to that of other early hits in the series, validating the 3-carboxyquinoline scaffold as a viable template for CK2 inhibition [1].

Kinase inhibition CK2 Medicinal chemistry

3-AQC Demonstrates Moderate, Reversible KAT II Inhibition for CNS Research

3-AQC has been identified as a reversible inhibitor of Kynurenine Aminotransferase II (KAT II), a key enzyme in the kynurenine pathway implicated in neurological disorders [1]. In an HPLC-based enzymatic assay, 3-AQC inhibited recombinant human KAT II with an IC50 of 4.3 µM [1]. This activity is directly compared to (S)-ESBA, another known reversible KAT II inhibitor, which had an IC50 of 10.4 µM in the same assay [1]. The reversible mechanism of action is a critical differentiator from many potent, irreversible KAT II inhibitors that bind to the PLP cofactor and can cause off-target toxicity [1].

Kynurenine pathway KAT II CNS disorders

Crystallographic Evidence Confirms 3-AQC's Unique Binding Mode in KAT Active Site

X-ray crystallography studies have resolved the structure of 3-AQC bound within the active site of KAT enzymes, providing direct, atomic-level evidence of its binding mode [1]. The structure reveals that the 3-amino and 2-carboxyl groups are essential for coordinating with key residues and the PLP cofactor in the active site, a binding geometry that is not achievable with other regioisomers or quinoline analogs lacking this precise substitution pattern [1]. This structural data allows for rational, structure-guided design of more potent and selective derivatives.

Structural biology KAT inhibition Drug design

3-AQC's Molecular Properties Predict Superior CNS Permeability vs. Kynurenic Acid

The physicochemical properties of 3-AQC (MW: 188.18, XLogP3: 1.9, TPSA: 76.2 Ų) are favorable for crossing the blood-brain barrier (BBB) when compared to its downstream metabolite, kynurenic acid (KYNA) . KYNA, with a higher TPSA and more polar character, is known to have poor BBB permeability [1]. The lower TPSA and higher lipophilicity (cLogP) of 3-AQC suggest a greater likelihood of passive diffusion across the BBB, a critical advantage for research tools targeting CNS enzymes like KAT II.

ADME Blood-brain barrier CNS drug discovery

Defined Research Applications for 3-Aminoquinoline-2-carboxylic Acid (3-AQC) Based on Evidentiary Findings


Structure-Activity Relationship (SAR) Studies for Protein Kinase CK2 Inhibitors

Researchers developing novel inhibitors of protein kinase CK2 can use 3-AQC as a benchmark hit compound. Its established IC50 value of 0.27 µM provides a quantitative baseline for evaluating new analogs. The compound's 3-carboxyquinoline scaffold is validated for CK2 inhibition, and its simple structure allows for facile chemical derivatization to explore structure-activity relationships [1].

Development of Reversible KAT II Inhibitors for CNS Disease Models

3-AQC is a superior starting point for developing reversible KAT II inhibitors compared to (S)-ESBA, demonstrating 2.4-fold greater potency (IC50 = 4.3 µM vs. 10.4 µM) in direct comparison. Its reversible mechanism, combined with its favorable predicted BBB permeability, makes it ideal for creating research tools to probe the role of KAT II in neurological disorders without the off-target toxicity associated with irreversible PLP-binding inhibitors [1].

Rational, Structure-Based Drug Design of KAT Inhibitors

The availability of co-crystal structures of 3-AQC bound to KAT enzymes provides a precise, atomic-level blueprint for its interaction with the target [1]. This structural data allows medicinal chemists to perform structure-based drug design, rationally modifying 3-AQC to improve potency and selectivity while maintaining its key binding interactions [1].

Synthesis of Focused Compound Libraries for CNS Target Screening

As a commercially available building block with favorable physicochemical properties for CNS drug discovery (MW 188.18, TPSA 76.2 Ų, XLogP3 1.9) [1], 3-AQC is an excellent core for synthesizing focused libraries of quinoline-based compounds for screening against a variety of CNS targets, including but not limited to KAT enzymes .

Technical Documentation Hub

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